molecular formula C19H22N2O3S B2392094 2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954655-26-6

2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2392094
CAS No.: 954655-26-6
M. Wt: 358.46
InChI Key: GUVICEPJTRNBBI-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonamide group, a pyrrolidine ring, and a phenyl group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with a suitable amine derivative, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Triethylamine, pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The pyrrolidine ring and phenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide: Lacks the 2,4-dimethyl substituents.

    2,4-dimethylbenzenesulfonamide: Lacks the pyrrolidine and phenyl groups.

Uniqueness

2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,4-dimethyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14-8-9-18(15(2)10-14)25(23,24)20-12-16-11-19(22)21(13-16)17-6-4-3-5-7-17/h3-10,16,20H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVICEPJTRNBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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